

Z-VEID-FMK: A Technical Guide to its Role in Apoptosis Signaling Pathways

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Compound of Interest

Compound Name: Z-VEID-FMK

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Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This intricate process is executed by a family of cysteine proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). **Z-VEID-FMK** (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-6, an executioner caspase with distinct roles in the apoptotic cascade. This technical guide provides an in-depth overview of **Z-VEID-FMK**, its mechanism of action, its utility in studying apoptosis signaling pathways, and detailed experimental protocols.

Mechanism of Action

Z-VEID-FMK is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (VEID). The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inactivation.^{[1][2][3][4]} While highly selective for caspase-6, it may exhibit some cross-reactivity with other caspases at higher concentrations.^[5] Its cell-permeable nature allows it to effectively block caspase-6 activity within intact cells, making it a valuable tool for cellular apoptosis studies.^{[6][7]}

Data Presentation: Inhibitor Specificity

Quantitative data on the specific inhibitory constants (K_i) or half-maximal inhibitory concentrations (IC_{50}) of **Z-VEID-FMK** against a comprehensive panel of caspases are not readily available in a single comparative study. However, literature consistently describes **Z-VEID-FMK** as a selective caspase-6 inhibitor. For comparison, the IC_{50} values for several common caspase inhibitors against a panel of caspases are presented below to provide a general context for inhibitor selectivity.

Inhibitor	Caspase-1 (IC_{50})	Caspase-3 (IC_{50})	Caspase-6 (IC_{50})	Caspase-7 (IC_{50})	Caspase-8 (IC_{50})	Caspase-9 (IC_{50})	Reference
Z-VAD-FMK	Potent	Potent	Potent	Potent	Potent	Potent	[8][9]
Z-DEVD-FMK	Weak	Potent	Potent	Potent	Potent	Weak	[10]
Z-IETD-FMK	Weak	Weak	Weak	Weak	Potent	Weak	[6][11]
Z-LEHD-FMK	Weak	Weak	Weak	Weak	Weak	Potent	[11]
Z-VEID-FMK	Weak	Less Efficient	Selective	Less Efficient	Less Efficient	Weak	[5]

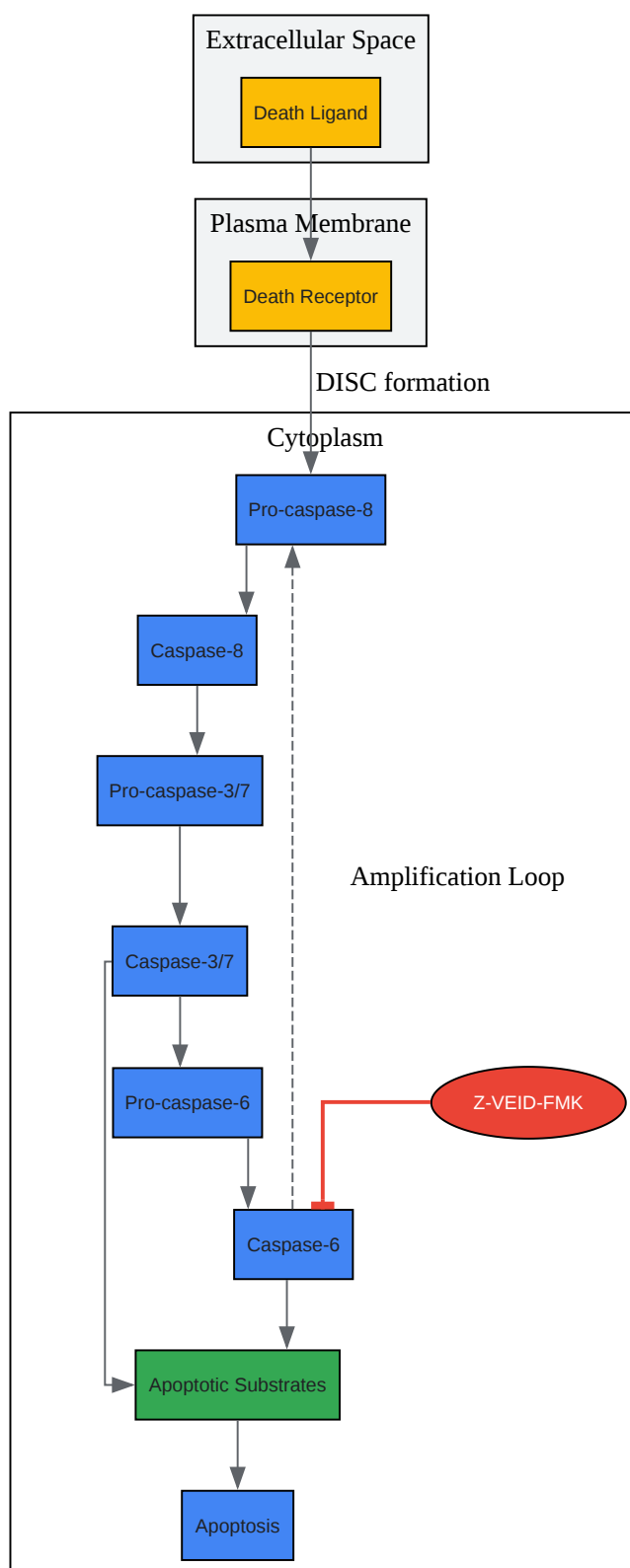
Note: "Potent" and "Weak" are qualitative descriptions based on the general understanding of these inhibitors' primary targets. Specific IC_{50} values can vary depending on the assay conditions.

Role in Apoptosis Signaling Pathways

Caspase-6 plays a multifaceted role in both the extrinsic and intrinsic apoptosis pathways. **Z-VEID-FMK** is instrumental in dissecting these roles.

Extrinsic Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF- α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[12] Activated caspase-8 can directly cleave and activate executioner caspases, including caspase-3 and caspase-7. These, in turn, can activate caspase-6.[1] Furthermore, a feedback amplification loop exists where caspase-6 can cleave and activate pro-caspase-8, thus amplifying the apoptotic signal.[1][13] **Z-VEID-FMK** can be used to investigate the significance of this caspase-6-mediated amplification loop.

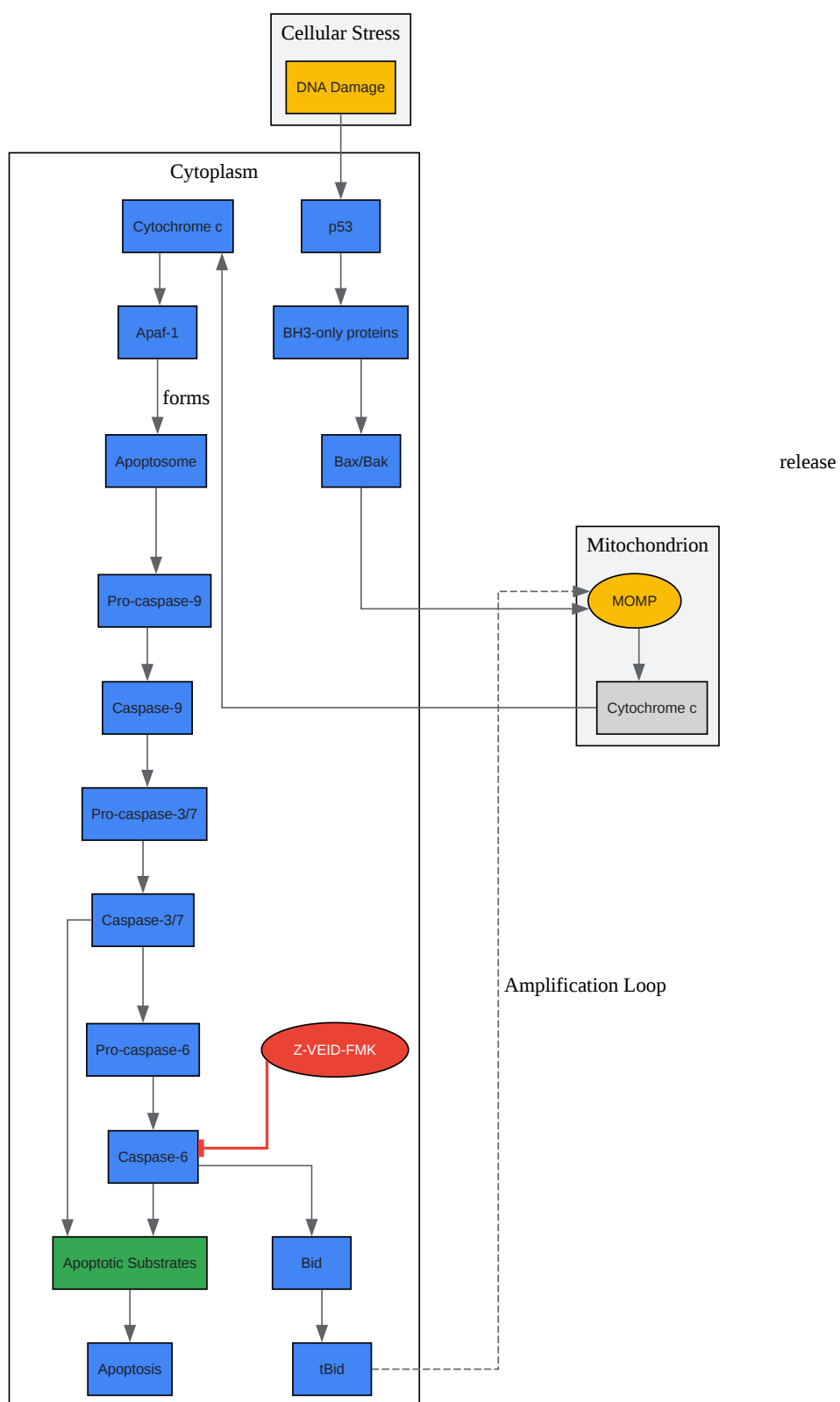


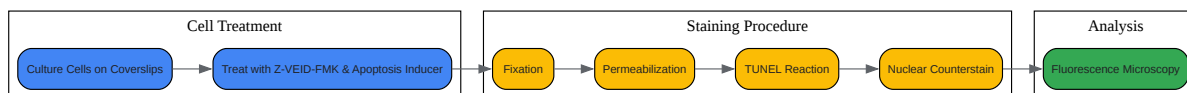
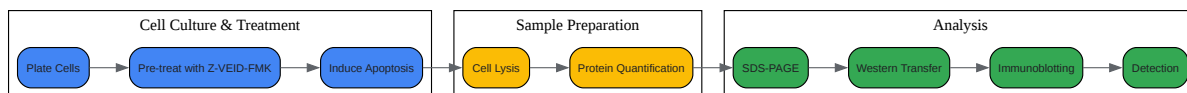
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Extrinsic apoptosis pathway showing caspase-6 activation and inhibition by **Z-VEID-FMK**.

Intrinsic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. [12] Caspase-9 then cleaves and activates executioner caspases-3 and -7, which subsequently activate caspase-6. [1] Active caspase-6 can then cleave a variety of cellular substrates, including lamins, leading to the morphological changes associated with apoptosis. [14] There is also evidence that caspase-6 can cleave Bid, a BH3-only protein, creating a truncated form (tBid) that translocates to the mitochondria and further amplifies the apoptotic signal, creating another feedback loop. [3][7]





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